molecular formula C15H13IO B8380753 1-Iodo-4-(1-(4-methoxyphenyl)vinyl)benzene

1-Iodo-4-(1-(4-methoxyphenyl)vinyl)benzene

Cat. No. B8380753
M. Wt: 336.17 g/mol
InChI Key: YJHSBODOEYYNEY-UHFFFAOYSA-N
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Patent
US08859535B2

Procedure details

The side chain used in example 5 (1-(4-iodophenyl)-1-(4-methoxyphenyl)ethanol) (1.25 g, 2.86 mmol) was treated with acetic anhydride (13.49 ml, 143 mmol) and HCl conc (1.042 ml, 34.3 mmol) and the reaction mixture was stirred at room temperature overnight. The reaction mixture was filtered. The precipitate was washed well with n-heptane then dried in vacuo to obtain the title compound as white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.49 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.042 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=2)(O)[CH3:9])=[CH:4][CH:3]=1.C(OC(=O)C)(=O)C.Cl>>[I:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([C:11]2[CH:12]=[CH:13][C:14]([O:17][CH3:18])=[CH:15][CH:16]=2)=[CH2:9])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=C(C=C1)C(C)(O)C1=CC=C(C=C1)OC
Step Two
Name
Quantity
13.49 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
1.042 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
The precipitate was washed well with n-heptane
CUSTOM
Type
CUSTOM
Details
then dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC1=CC=C(C=C1)C(=C)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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